Methylrot-Natriumsalz

Übersicht

Beschreibung

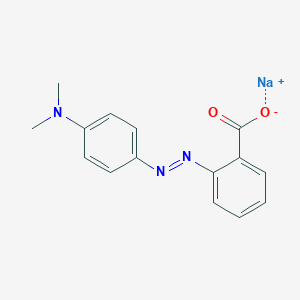

Methyl red (sodium salt) is a synthetic azo dye, known chemically as sodium 2-[(4-dimethylamino)phenylazo]benzoate. It is widely used as a pH indicator due to its distinct color change properties. In acidic solutions, it appears red, while in alkaline solutions, it turns yellow. This compound is particularly useful in microbiological assays and titrations.

Wissenschaftliche Forschungsanwendungen

Methylrot (Natriumsalz) hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als pH-Indikator in Titrationen und anderen analytischen Verfahren verwendet.

Biologie: Wird in mikrobiologischen Assays eingesetzt, um Bakterien zu identifizieren, die durch gemischte Säuregärung von Glucose stabile Säuren produzieren.

Medizin: In der Histopathologie verwendet, um den sauren Charakter von Geweben anzuzeigen.

5. Wirkmechanismus

Methylrot (Natriumsalz) funktioniert als pH-Indikator, indem es eine strukturelle Veränderung als Reaktion auf pH-Variationen durchläuft. In sauren Bedingungen liegt die Verbindung in ihrer protonierten Form vor, die rot ist. In alkalischen Bedingungen deprotoniert sie zu einer gelben anionischen Spezies. Diese Farbänderung ist auf die Änderung der elektronischen Struktur der Azogruppe zurückzuführen, die die Lichtabsorption beeinflusst .

Ähnliche Verbindungen:

Methylorange: Ein weiterer Azofarbstoff, der als pH-Indikator verwendet wird, jedoch mit einem anderen pH-Bereich.

Phenolphthalein: Ein pH-Indikator, der seine Farbe in einem anderen pH-Bereich als Methylrot ändert.

Bromthymolblau: Ein pH-Indikator mit einem deutlich anderen Farbwechselbereich.

Einzigartigkeit: Methylrot (Natriumsalz) ist aufgrund seines spezifischen pH-Bereichs (rot unter pH 4,4, gelb über pH 6,2) und seiner Anwendung in mikrobiologischen Assays einzigartig, was es von anderen pH-Indikatoren unterscheidet .

Wirkmechanismus

Target of Action

Methyl Red Sodium Salt, also known as MFCD00002426, Methyl Red Sodium, or Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt, is primarily used as a pH indicator in various biological and chemical applications . Its primary targets are the hydrogen ions (H+) present in a solution, which determine the solution’s acidity or alkalinity .

Mode of Action

Methyl Red Sodium Salt operates as a pH indicator by changing color in response to the concentration of hydrogen ions in the solution . It adopts a hydrazone/quinone structure when protonated, which is pH-dependent . In acidic conditions (pH under 4.4), it turns red, while in alkaline conditions (pH over 6.2), it turns yellow . The color change is due to the structural changes that occur in the molecule as a result of protonation or deprotonation .

Biochemical Pathways

Methyl Red Sodium Salt is used in microbiology to identify bacteria that produce stable acids through mixed acid fermentation of glucose . Some bacteria metabolize pyruvic acid to other acids, such as lactic, acetic, and formic acids, lowering the pH of the medium to 4.2 . At this pH, Methyl Red turns red, indicating a positive test .

Pharmacokinetics

It is soluble in water, with a solubility of 800 g/L , which facilitates its distribution in aqueous environments.

Result of Action

The primary result of Methyl Red Sodium Salt’s action is a visible color change that indicates the pH of the solution . In microbiological tests, this color change can help identify specific types of bacteria . For instance, in the Methyl Red Test, a red color indicates the presence of bacteria that produce stable acids through mixed acid fermentation of glucose .

Action Environment

The action of Methyl Red Sodium Salt is influenced by environmental factors such as pH and temperature . Its color change is pH-dependent, and its solubility can be affected by temperature . It is stable under normal temperatures and pressures but should be stored at temperatures between 2-30°C to maintain its efficacy .

Biochemische Analyse

Biochemical Properties

Methyl Red Sodium Salt plays a significant role in biochemical reactions, particularly in the identification of bacteria in microbiology . It is used in the Methyl Red test, a part of the IMViC tests, to identify bacteria that produce stable acids by mechanisms of mixed acid fermentation of glucose . The interaction of Methyl Red Sodium Salt with these bacteria is a key aspect of its biochemical properties .

Cellular Effects

The cellular effects of Methyl Red Sodium Salt are primarily observed in its interactions with bacteria. The compound turns red in acidic solutions, indicating the presence of acid in the culture medium formed due to fermentation of sugar by bacteria . This change in color is a result of the compound’s influence on cellular function .

Molecular Mechanism

The molecular mechanism of Methyl Red Sodium Salt involves its ability to change color in response to pH changes. This is due to protonation causing it to adopt a hydrazone/quinone structure . This property allows it to indicate the presence of acid in a culture medium, which is formed due to fermentation of sugar by bacteria .

Temporal Effects in Laboratory Settings

The effects of Methyl Red Sodium Salt over time in laboratory settings are primarily related to its stability and degradation. The compound is stable under normal conditions

Metabolic Pathways

It is known that the compound is used in the Methyl Red test to identify bacteria that produce stable acids by mechanisms of mixed acid fermentation of glucose . This suggests that it may interact with enzymes or cofactors involved in these metabolic processes.

Subcellular Localization

Given its use in identifying bacteria that produce stable acids by mechanisms of mixed acid fermentation of glucose , it is likely that the compound localizes to areas of the cell where these metabolic processes occur

Vorbereitungsmethoden

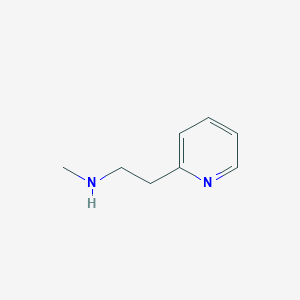

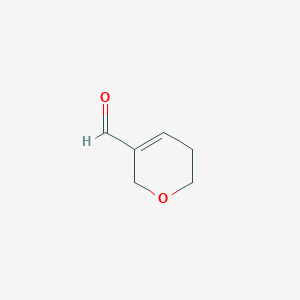

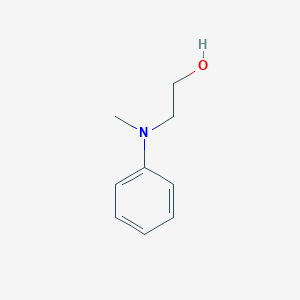

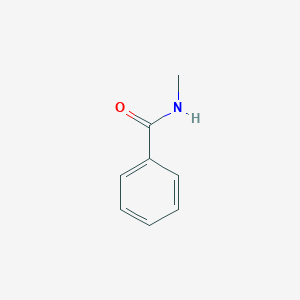

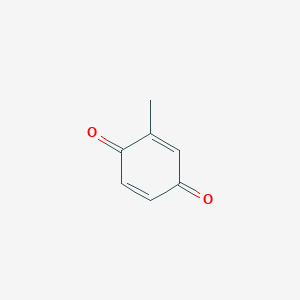

Synthetic Routes and Reaction Conditions: Methyl red (sodium salt) is synthesized through a diazotization reaction. The process begins with the diazotization of anthranilic acid, which is then coupled with dimethylaniline. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid being common reagents.

Industrial Production Methods: In industrial settings, the crude product is dissolved in a sodium hydroxide solution, filtered, and then evaporated under reduced pressure to obtain the sodium salt form .

Types of Reactions:

Oxidation: Methyl red can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced to form corresponding amines.

Substitution: The azo group in methyl red can participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as sodium dithionite.

Substitution: Acidic or basic catalysts.

Major Products:

Oxidation: Oxidized derivatives of the azo compound.

Reduction: Amines.

Substitution: Various substituted azo compounds.

Vergleich Mit ähnlichen Verbindungen

Methyl orange: Another azo dye used as a pH indicator, but with a different pH range.

Phenolphthalein: A pH indicator that changes color in a different pH range compared to methyl red.

Bromothymol blue: A pH indicator with a distinct color change range.

Uniqueness: Methyl red (sodium salt) is unique due to its specific pH range (red below pH 4.4, yellow above pH 6.2) and its application in microbiological assays, which distinguishes it from other pH indicators .

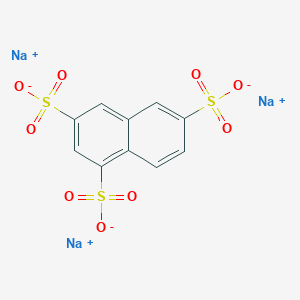

Eigenschaften

CAS-Nummer |

845-10-3 |

|---|---|

Molekularformel |

C15H15N3NaO2 |

Molekulargewicht |

292.29 g/mol |

IUPAC-Name |

sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate |

InChI |

InChI=1S/C15H15N3O2.Na/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h3-10H,1-2H3,(H,19,20); |

InChI-Schlüssel |

LMTJBYKTWFYXOK-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+] |

Isomerische SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+] |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O.[Na] |

Key on ui other cas no. |

845-10-3 |

Physikalische Beschreibung |

Red-brown powder; [Acros Organics MSDS] |

Piktogramme |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Verwandte CAS-Nummern |

493-52-7 (Parent) |

Synonyme |

C.I. Acid Red 2 methyl red methyl red, sodium salt |

Herkunft des Produkts |

United States |

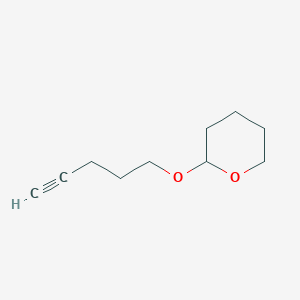

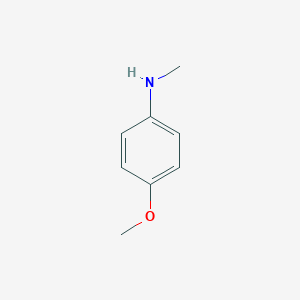

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

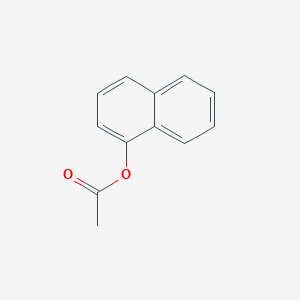

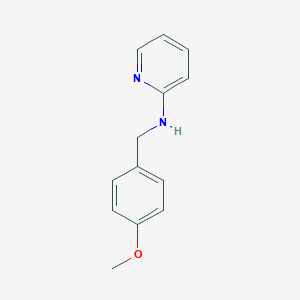

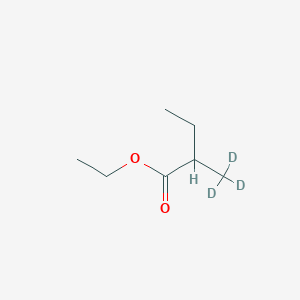

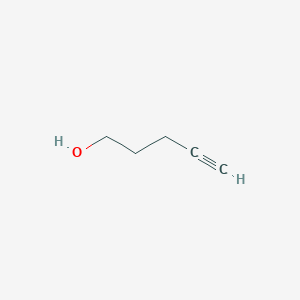

Feasible Synthetic Routes

Q1: What is Methyl Red sodium salt primarily used for in a research context?

A1: Methyl Red sodium salt, an anionic azo dye, is frequently employed as a model pollutant in adsorption studies. [, , ] Researchers utilize this dye to evaluate the effectiveness of various materials, such as activated carbons and biocarbons, in removing organic pollutants from aqueous solutions.

Q2: Can you provide details on the structural characteristics of Methyl Red sodium salt?

A2: Methyl Red sodium salt is represented by the molecular formula C15H14N3NaO2 and has a molecular weight of 291.28 g/mol. While the provided research papers do not delve into specific spectroscopic data, its structure consists of an azo group (-N=N-) connected to a benzene ring with a dimethylamino substituent and a benzoic acid moiety in its sodium salt form. []

Q3: How does the adsorption capacity of biocarbons for Methyl Red sodium salt vary based on the activation process?

A3: Studies show that both physical and chemical activation methods influence the adsorption capacity of biocarbons. For instance, biocarbons derived from Inonotus obliquus mushroom exhibited varying sorption capacities ranging from 77 to 158 mg/g depending on the activation method. Physical activation led to a more basic surface, while chemical activation increased acidic functional groups, both impacting dye adsorption. []

Q4: Which adsorption isotherm models are commonly used to describe the adsorption of Methyl Red sodium salt onto adsorbents?

A4: The Langmuir and Freundlich models are frequently employed to characterize the adsorption behavior. The best-fitting model can vary depending on the specific adsorbent and experimental conditions. For instance, the Langmuir model was found to be more suitable for describing methylene blue adsorption on activated carbons derived from caraway seeds, whereas the Freundlich model better represented methyl red sodium salt adsorption. [] Another study on biocarbons derived from fennel and caraway fruits found that the Freundlich model best represented their equilibrium data. []

Q5: How does pH affect the adsorption of Methyl Red sodium salt onto biocarbons?

A5: The pH of the solution plays a crucial role in the adsorption process. Research indicates that an acidic environment generally enhances the adsorption of Methyl Red sodium salt onto biocarbons. [] This suggests that the protonation state of both the dye and the biocarbon surface influence their interactions.

Q6: Beyond water purification, are there other applications of Methyl Red sodium salt in research?

A6: Yes, Methyl Red sodium salt can be utilized to detect hydrogen gas production, particularly in microbiology. Researchers developed a colorimetric assay using a water-soluble Wilkinson's catalyst derivative and Methyl Red sodium salt. The presence of hydrogen gas, even at low concentrations, triggers a color change in the solution. This method allows for the efficient screening of hydrogen-producing microorganisms. []

Q7: Are there any known concerns regarding the environmental impact of Methyl Red sodium salt?

A7: While Methyl Red sodium salt is valuable in simulating organic pollutants, its own environmental impact requires consideration. Although not extensively discussed in the provided research, the potential for toxicity and persistence of azo dyes like Methyl Red sodium salt in the environment highlights the need for responsible usage and proper waste management in research settings. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.